Cas no 139975-52-3 (4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI))

4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI) structure
139975-52-3 structure
Produktname:4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI)
CAS-Nr.:139975-52-3
MF:C32H41NO3
MW:487.672849416733
CID:220370

4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI)
    • 4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dode
    • 4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS
    • (-)-Sulpinine B
    • 4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,[2R-(2a,3a,4bb,6aa,12bb,12ca,14ab)]-
    • Sulpinine B
    • Inchi: 1S/C32H41NO3/c1-8-29(4,5)19-9-10-21-22-15-20-11-14-32(35)23-17-25(34)27(18(2)3)36-26(23)12-13-30(32,6)31(20,7)28(22)33-24(21)16-19/h8-10,16-17,20,25-27,33-35H,1-2,11-15H2,3-7H3
    • InChI-Schlüssel: XPYLFGPDHCCOLE-UHFFFAOYSA-N
    • Lächelt: CC(C1C(O)C=C2C(CCC3(C2(O)CCC2CC4C5C(=CC(C(C=C)(C)C)=CC=5)NC=4C32C)C)O1)=C

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 36
  • XLogP3: 4.696

4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI) Verwandte Literatur

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